molecular formula C22H20ClN5O2 B3000437 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-64-3

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3000437
CAS RN: 950286-64-3
M. Wt: 421.89
InChI Key: UPSTWWIYSMAETG-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Agents

The isoxazoline moiety in this compound has been associated with antibacterial and antimicrobial effects . Researchers can investigate its potential as a novel agent to combat bacterial infections, contributing to the development of new antibiotics.

Anti-Inflammatory Properties

Compounds containing isoxazoline structures have demonstrated anti-inflammatory activity . Scientists can explore whether this specific compound exhibits similar effects, potentially aiding in the treatment of inflammatory diseases.

Anticancer Research

Isoxazoline derivatives have been studied for their anticancer properties . Investigating the impact of this compound on cancer cell lines could provide valuable insights into its potential as an antitumor agent.

Antidiabetic Applications

Given the diverse biological properties of isoxazoline-containing compounds, including antidiabetic effects , researchers might explore whether this compound influences glucose metabolism or insulin sensitivity.

Photoluminescent and Photorefractive Materials

While not directly mentioned in the literature, the triazole and benzoxazole moieties in this compound suggest potential applications in photoluminescent materials and photorefractive devices . Further investigation could reveal its optical properties and suitability for these purposes.

Computational Chemistry and Drug Design

Utilizing density functional theory (DFT), researchers can analyze the electronic structure, molecular orbitals, and energy levels of this compound . Such computational studies aid in drug design and optimization.

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-20(22(29)24-16-4-2-3-5-16)25-27-28(13)17-10-11-19-18(12-17)21(30-26-19)14-6-8-15(23)9-7-14/h6-12,16H,2-5H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSTWWIYSMAETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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